molecular formula C15H13NO3S B2696588 3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one CAS No. 1179412-12-4

3-hydroxy-5-methyl-3-[2-oxo-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2696588
CAS No.: 1179412-12-4
M. Wt: 287.33
InChI Key: QOQTYMSCTAKJPF-UHFFFAOYSA-N
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Description

“3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-3-yl)ethyl)indolin-2-one” is a complex organic compound. It contains an indole nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . It also contains a thiophene nucleus, another important class of heterocyclic compounds known for their wide range of therapeutic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported via retro-Henry type reactions followed by Friedel–Crafts alkylation reactions in water . This one-pot approach leads to the formation of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing an indole nucleus and a thiophene nucleus. Indole is a heterocyclic compound that is aromatic in nature, containing a benzenoid nucleus and 10 π-electrons . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones on hydrolysis yield 2-(3-hydroxy-2-oxoindolin-3-yl)acetic acids . These are sources of natural products and biologically active compounds .

Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

A study by Penthala et al. (2010) described the synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, showing potential as anticancer agents. These analogs displayed significant cytotoxicity against various human tumor cell lines, indicating their utility in developing new anticancer drugs (Penthala, N. R., Yerramreddy, T. R., Madadi, N., & Crooks, P., 2010).

Antimicrobial and Antifungal Activities

Akhaja and Raval (2012) explored tetrahydropyrimidine–isatin hybrids, highlighting their potential as antibacterial, antifungal, and anti-tubercular agents. This research underscores the versatility of indolin-2-one derivatives in addressing various microbial threats (Akhaja, T. N., & Raval, J., 2012).

Spectroscopic Investigation and Biological Activity

Bargavi et al. (2021) synthesized three isatin derivatives, including spectroscopic investigation and crystal structure analysis. Their biological activity against bacterial and fungal strains was determined, showcasing the potential of these compounds in antimicrobial applications (Bargavi, S., Gouthaman, S., Sugunalakshmi, M., & Lakshmi, S., 2021).

Antibacterial Activity Against Staphylococcus Species

Shin et al. (2019) focused on the design and synthesis of novel oxindoles with specific antibacterial activity against Staphylococcus species. This study highlights the potential of 3-hydroxyindolin-2-ones in developing targeted antibacterial agents, especially against resistant strains (Shin, J., Somai Magar, K. B., Lee, J., Kim, K.-s., & Lee, Y., 2019).

Enzyme Inhibition for Anti-Inflammatory Applications

Research by Peduto et al. (2014) on ethyl 5-hydroxyindole-3-carboxylate derivatives demonstrated efficient inhibition of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. This suggests a therapeutic angle for indolin-2-one derivatives in treating inflammatory and allergic diseases (Peduto, A., Bruno, F., Dehm, F., Krauth, V., de Caprariis, P., Weinigel, C., Barz, D., Massa, A., de Rosa, M., Werz, O., & Filosa, R., 2014).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The development of new structural prototypes with more effective pharmacological activity is a promising future direction .

Properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-3-ylethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-9-2-3-12-11(6-9)15(19,14(18)16-12)7-13(17)10-4-5-20-8-10/h2-6,8,19H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQTYMSCTAKJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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